3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465786
InChI: InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-8-4-5-12(9-17)10-18(11-14(19)20)13-6-7-13/h12-13H,4-11H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465786

Molecular Formula: C16H28N2O4

Molecular Weight: 312.40 g/mol

* For research use only. Not for human or veterinary use.

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
IUPAC Name 2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-8-4-5-12(9-17)10-18(11-14(19)20)13-6-7-13/h12-13H,4-11H2,1-3H3,(H,19,20)
Standard InChI Key GQCKPNSFSNCUHU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2

Introduction

Chemical Structure and Functional Features

The compound’s structure integrates three critical functional domains:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets .

  • Cyclopropyl Amino-Carboxymethyl Group: A cyclopropane ring fused to an amino-carboxymethyl unit, introducing steric strain and potential hydrogen-bonding sites. This moiety may enhance binding specificity in enzyme-inhibitor interactions .

  • tert-Butyl Ester: A bulky protecting group that stabilizes the carboxylic acid during synthesis and modulates solubility .

The stereochemistry and spatial arrangement of these groups are critical for its reactivity and biological activity. Computational models (e.g., PubChem’s 3D conformer) highlight the compound’s compact geometry, with the cyclopropyl group inducing a twisted conformation .

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis typically involves multi-step sequences, as outlined below:

StepDescriptionKey Reagents/Conditions
1Piperidine ring formationCyclocondensation of amines with diketones or via reduction of pyridine derivatives .
2Introduction of cyclopropyl amino groupCyclopropanation using carbene insertion or [2+1] cycloaddition .
3CarboxymethylationReaction with bromoacetic acid derivatives under basic conditions .
4tert-Butyl ester protectionDi-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

For example, Patent EP1781670A1 describes analogous syntheses where tert-butyl esters are introduced via Boc protection, and cyclopropyl amines are formed via nucleophilic substitution. Yields are optimized by controlling reaction temperatures (e.g., reflux in acetonitrile) and stoichiometry .

Challenges and Optimization

  • Steric Hindrance: The cyclopropyl group may impede reaction rates, necessitating prolonged reaction times or elevated temperatures .

  • Protection-Deprotection: Sequential use of Boc groups requires careful pH control to prevent premature deprotection .

  • Purification: Chromatography (e.g., silica gel or HPLC) is essential due to the compound’s polar byproducts .

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Molecular Weight312.40 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point447.5 ± 20.0 °C
pKa2.32 ± 0.10
SolubilityLow in water; soluble in DMSO, DMF

The low aqueous solubility, attributed to the tert-butyl ester and cyclopropyl groups, necessitates formulation strategies for biological testing .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm), piperidine protons (δ 3.1–3.5 ppm), and cyclopropyl methylene (δ 1.0–1.2 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.2 [M+H]+^+ .

  • IR Spectroscopy: Stretching vibrations at 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) confirm functional groups .

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